3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(4-fluorophenyl)propanamide
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Overview
Description
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(4-fluorophenyl)propanamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a phenyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(4-fluorophenyl)propanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Phenyl Group: The pyrazole derivative is then reacted with a halogenated benzene derivative in the presence of a base to form the 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl intermediate.
Amidation Reaction: The final step involves the reaction of the intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development studies.
Medicine
In medicinal chemistry, 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(4-fluorophenyl)propanamide could be explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(4-fluorophenyl)propanamide would depend on its specific application. In a pharmacological context, it might interact with enzymes or receptors, modulating their activity. The presence of the pyrazole and fluorophenyl groups suggests potential interactions with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(4-chlorophenyl)propanamide: Similar structure but with a chlorine atom instead of fluorine.
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(4-bromophenyl)propanamide: Similar structure but with a bromine atom instead of fluorine.
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(4-methylphenyl)propanamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(4-fluorophenyl)propanamide can significantly influence its chemical properties, such as its lipophilicity, metabolic stability, and ability to form hydrogen bonds. These factors can make it more suitable for certain applications compared to its analogs with different substituents.
Properties
IUPAC Name |
3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-(4-fluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c1-14-13-15(2)24(23-14)19-10-3-16(4-11-19)5-12-20(25)22-18-8-6-17(21)7-9-18/h3-4,6-11,13H,5,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWCKLPCRCTHLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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